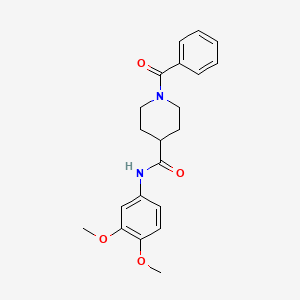![molecular formula C12H13N3OS B5011268 7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5011268.png)
7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile is not fully understood. However, studies have shown that the compound may act by inhibiting bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. The compound may also act by inducing oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial strains, including drug-resistant strains. The compound has also been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. However, one of the limitations of the compound is its low solubility, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile. One potential direction is the development of new antimicrobial agents based on the structure of the compound. Another potential direction is the study of the compound's potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile involves the reaction of 2-cyano-3-(methylthio)acrylonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine. The reaction yields a yellow solid that is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-(methylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile has been extensively studied for its potential applications in various fields. The compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an antimicrobial agent. The compound has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
9-methylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-17-11-9(7-14)12(4-2-3-5-12)8(6-13)10(16)15-11/h8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMFFVAOIIJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5011191.png)

![propyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-2-chlorobenzoate](/img/structure/B5011217.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011218.png)
![8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide](/img/structure/B5011234.png)
![2-chloro-4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B5011244.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5011246.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5011253.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5011273.png)


![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)

![ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5011303.png)